molecular formula C8H10N4 B14290722 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole CAS No. 116477-00-0

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole

Katalognummer: B14290722
CAS-Nummer: 116477-00-0
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: OYPIQEFOJYVBRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole is a heterocyclic compound that combines the structural features of both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring is also a five-membered ring but with three carbon atoms and two nitrogen atoms. The combination of these two rings in a single molecule can result in unique chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole typically involves the formation of the imidazole and pyrazole rings through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the imidazole ring can be formed by treating a 1,2-diamino alkane with an alcohol, aldehyde, or carboxylic acid at high temperatures in the presence of a dehydrogenating catalyst such as platinum on alumina . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions .

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Analyse Chemischer Reaktionen

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of oxidized derivatives with different biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as alkyl halides or acyl chlorides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

    Medicine: Due to its potential therapeutic properties, the compound is being investigated as a lead compound for the development of new drugs. Its ability to modulate specific biological pathways makes it a promising candidate for drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which can modulate the activity of metalloenzymes. The pyrazole ring can interact with various receptors and enzymes, leading to changes in their activity. These interactions can result in the modulation of specific biological pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole can be compared with other similar compounds, such as:

    Imidazole: A simple five-membered ring with two nitrogen atoms, known for its broad range of biological activities.

    Pyrazole: Another five-membered ring with three carbon atoms and two nitrogen atoms, also known for its diverse biological activities.

    1,2,4-Triazole: A five-membered ring with three nitrogen atoms, often used in medicinal chemistry for its antifungal and anticancer properties.

    Benzimidazole: A fused ring system containing an imidazole ring, known for its antiparasitic and anticancer activities.

The uniqueness of this compound lies in the combination of the imidazole and pyrazole rings in a single molecule, which can result in unique chemical properties and biological activities not observed in the individual rings .

Eigenschaften

CAS-Nummer

116477-00-0

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

1-(2-imidazol-1-ylethyl)pyrazole

InChI

InChI=1S/C8H10N4/c1-2-10-12(4-1)7-6-11-5-3-9-8-11/h1-5,8H,6-7H2

InChI-Schlüssel

OYPIQEFOJYVBRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)CCN2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.